molecular formula C12H10N6O B8360034 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine

4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine

Cat. No.: B8360034
M. Wt: 254.25 g/mol
InChI Key: URQMJRRHLJBNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine is a complex organic compound that features a tetrazole ring, a pyridine ring, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine typically involves multiple steps, starting with the preparation of the tetrazole and pyridine intermediates. One common method involves the reaction of 2-chloropyridine with sodium azide to form 2-(1H-tetrazol-5-yl)pyridine. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylamine derivatives .

Scientific Research Applications

4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(1H-tetrazol-5-yl)pyridin-4-yloxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which facilitate binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

4-[2-(2H-tetrazol-5-yl)pyridin-4-yl]oxyaniline

InChI

InChI=1S/C12H10N6O/c13-8-1-3-9(4-2-8)19-10-5-6-14-11(7-10)12-15-17-18-16-12/h1-7H,13H2,(H,15,16,17,18)

InChI Key

URQMJRRHLJBNLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C3=NNN=N3

Origin of Product

United States

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